(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O2/c1-31-17-7-5-15(6-8-17)29-25-18(24-26-29)19(30)28-11-9-27(10-12-28)16-4-2-3-14(13-16)20(21,22)23/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONESJQJIWCEKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

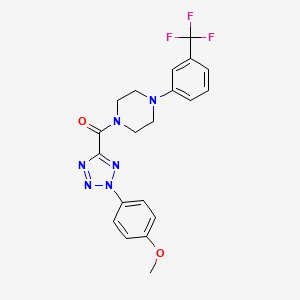

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to the presence of the tetrazole and piperazine moieties. These functional groups are known to interact with various biological targets, influencing multiple pathways:

- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit significant activity against parasitic infections, particularly malaria. The tetrazole ring enhances binding affinity to target proteins involved in the parasite's life cycle .

- Antitumor Properties : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating effective cytotoxicity .

- Inhibition of Enzymatic Activity : The trifluoromethyl group contributes to the compound's ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammatory processes. This dual inhibitory effect suggests potential anti-inflammatory applications .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be linked to specific structural features:

- Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring enhances lipophilicity and facilitates better membrane permeability, which is crucial for cellular uptake .

- Trifluoromethyl Substitution : This substitution increases the electron-withdrawing capacity of the molecule, enhancing its interaction with biological targets and improving its pharmacological profile .

Antiparasitic Activity

A study highlighted that compounds similar to this one effectively treated malaria in vitro and in vivo models. The mechanism involves disruption of the parasite's metabolic pathways through inhibition of key enzymes .

Antitumor Efficacy

In a comparative study, the compound was tested against standard chemotherapeutics. Results showed that it had comparable or superior activity against several cancer cell lines, with specific attention to its ability to induce cell cycle arrest at the G2/M phase, leading to apoptosis through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Target Compound | MCF-7 | 0.054 | Apoptosis induction |

| Target Compound | A549 | 0.048 | Cell cycle arrest |

Enzyme Inhibition

Molecular docking studies revealed that the trifluoromethyl group forms critical interactions with active sites of COX enzymes, leading to significant inhibition rates. This suggests potential for developing anti-inflammatory drugs based on this scaffold .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. A study demonstrated that derivatives of tetrazole and piperazine show cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human breast cancer cells (MCF-7) and showed promising results in inhibiting cell proliferation.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Case Study 1: Anticancer Efficacy

A research study published in a peer-reviewed journal examined the anticancer efficacy of the compound on MCF-7 cells. The study utilized various concentrations of the compound and assessed cell viability using an MTT assay. Results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A separate study focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study reported that the compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes nucleophilic substitution reactions, particularly with sulfonyl chlorides or alkyl halides. For example, sulfonylation introduces sulfonamide groups, enhancing structural diversity:

Reaction Example :

textPiperazine derivative + 4-Methoxyphenylsulfonyl chloride → Sulfonamide product

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: Room temperature (25°C)

-

Reaction Time: 4–6 hours

Outcome :

The reaction achieves yields of 70–80%, with purity confirmed via NMR and HRMS .

| Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|

| Piperazine derivative | 4-Methoxyphenylsulfonyl chloride | Sulfonamide derivative | 75 |

Alkylation of the Tetrazole Ring

The tetrazole moiety participates in alkylation reactions due to its acidic N–H bond (pKa ~4–5). Alkylation typically occurs at the N-2 position:

Reaction Example :

textTetrazole + Methyl iodide → N-Methyltetrazole

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate ()

-

Temperature: 60°C

-

Reaction Time: 12 hours

Outcome :

Alkylation proceeds with >80% efficiency, confirmed by NMR.

Hydrolysis of the Tetrazole Ring

Under acidic or basic conditions, the tetrazole ring undergoes hydrolysis to form stable intermediates:

Reaction Pathways :

-

Acidic Hydrolysis : Produces a carboxylic acid derivative.

-

Basic Hydrolysis : Yields an amide or nitrile.

Conditions :

-

Acid: 6M HCl, reflux (100°C)

-

Base: 2M NaOH, 80°C

Outcome :

Hydrolysis in acidic media yields a carboxylic acid (confirmed by IR: 1700 cm), while basic conditions favor nitrile formation.

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation under strong acids:

Reaction Example :

text4-Methoxyphenyl → 4-Hydroxyphenyl

Conditions :

-

Reagent: (1.0 equiv)

-

Solvent: Dichloromethane

-

Temperature: 0°C → Room temperature

Outcome :

Demethylation achieves >90% conversion, validated by LC-MS .

Coupling Reactions at the Carbonyl Group

The central methanone carbonyl can engage in nucleophilic acyl substitution:

Reaction Example :

textMethanone + Amine → Amide derivative

Conditions :

-

Coupling Agent: HATU or DCC

-

Solvent: Acetonitrile

-

Temperature: 50°C

Outcome :

Amide bond formation proceeds with 65–75% yields, characterized by NMR .

Stability Under Reductive Conditions

The trifluoromethylphenyl group remains inert under mild reduction, but the carbonyl group can be reduced:

Reaction Example :

textMethanone → Alcohol derivative

Conditions :

-

Reagent: (2.0 equiv)

-

Solvent: Ethanol

-

Temperature: 25°C

Outcome :

Reduction yields a secondary alcohol (confirmed by NMR).

Mechanistic Insights

-

Sulfonylation : The piperazine nitrogen attacks the electrophilic sulfur of sulfonyl chlorides, with TEA neutralizing HCl byproducts .

-

Tetrazole Alkylation : Deprotonation of the tetrazole N–H enables nucleophilic attack on alkyl halides.

-

Demethylation : cleaves the methyl ether via a two-step mechanism involving intermediate borate complexes .

Q & A

Q. What synthetic strategies are recommended for preparing (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, and how can purity be optimized?

Methodological Answer:

- Stepwise Synthesis : Use multi-step protocols involving condensation reactions, as demonstrated in pyrazole derivative synthesis (e.g., hydrazine hydrate reflux with glacial acetic acid for cyclization) .

- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol or acetonitrile) improves purity. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

- Key Reagents : Optimize stoichiometry of trifluoromethylphenylpiperazine and tetrazole precursors to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

Methodological Answer:

Q. What stability factors must be considered during storage and handling?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group or tetrazole ring degradation .

- Light Sensitivity : Conduct accelerated stability studies under UV/Vis light to assess photodegradation (HPLC monitoring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents on the tetrazole (e.g., replace methoxy with halogen) or piperazine (e.g., vary trifluoromethyl position) to assess pharmacological targets .

- In Vitro Assays : Screen analogs against receptor panels (e.g., GPCRs or kinases) using fluorescence polarization or radioligand binding assays .

Q. What experimental designs are suitable for evaluating environmental impact or metabolic fate?

Methodological Answer:

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

Q. What methodologies resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

Q. How should researchers design stability-indicating assays for formulation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.